molecular formula C18H16ClN3O3S B2548071 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide CAS No. 1903387-11-0

4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide

Cat. No.: B2548071
CAS No.: 1903387-11-0
M. Wt: 389.85
InChI Key: WBBYIYDSTYONHY-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at the 3-position with an ethyl group linked to a butanamide moiety. The butanamide chain terminates in a 4-chlorophenyl group, which may enhance lipophilicity and influence target binding. Structurally, this compound belongs to a class of heterocyclic derivatives investigated for anti-inflammatory and proliferative disorder applications, as evidenced by related benzothieno[3,2-d]pyrimidinone analogs .

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-3-1-12(2-4-13)15(23)5-6-16(24)20-8-9-22-11-21-14-7-10-26-17(14)18(22)25/h1-4,7,10-11H,5-6,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBYIYDSTYONHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)NCCN2C=NC3=C(C2=O)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide, also known by its CAS number 1903171-32-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18_{18}H16_{16}ClN3_{3}O3_{3}S
Molecular Weight: 389.9 g/mol
Structure: The compound features a thieno[3,2-d]pyrimidine core linked to a butanamide moiety with a chlorophenyl substituent.

Antitumor Activity

Recent studies have indicated that derivatives of thienopyrimidines exhibit significant antitumor properties. In particular, compounds related to this compound have shown efficacy against various cancer cell lines. For instance, one study demonstrated that similar thienopyrimidine derivatives inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50_{50} values in the low micromolar range .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it has been suggested that the compound acts as an inhibitor of Aurora-A kinase, a critical regulator of cell cycle progression. Inhibition of this kinase leads to cell cycle arrest and apoptosis in cancer cells .

Study 1: Aurora Kinase Inhibition

In a focused study on Aurora-A kinase inhibitors, researchers synthesized several thienopyrimidine derivatives and evaluated their biological activity. The lead compound showed a strong inhibitory effect on Aurora-A with an IC50_{50} value of 50 nM. This was accompanied by significant antiproliferative effects in vitro against multiple cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the chlorophenyl group significantly affected the biological activity of the compounds. Substituents on the phenyl ring were found to enhance potency against cancer cells, suggesting that electronic and steric factors play crucial roles in the biological efficacy of these molecules .

Data Table: Summary of Biological Activities

Activity Type Cell Line IC50_{50} (µM)Mechanism
AntiproliferativeMCF-70.5Aurora-A kinase inhibition
AntiproliferativeA5490.7Aurora-A kinase inhibition
Enzyme InhibitionAurora-A0.05Competitive inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thieno/Benzothieno[3,2-d]pyrimidinone Cores

The most relevant analogs are benzothieno[3,2-d]pyrimidin-4-one derivatives from , which share a fused heterocyclic core but differ in substituents and aromatic ring systems (benzene vs. thiophene fusion). Key comparisons include:

Core Structure Differences: Target Compound: Thieno[3,2-d]pyrimidin-4-one (thiophene fused to pyrimidinone). Compounds: Benzothieno[3,2-d]pyrimidin-4-one (benzene and thiophene fused to pyrimidinone).

Substituent Variations: Target Compound: Features a butanamide-ethyl linker and 4-chlorophenyl group. Compounds: Contain methanesulfonamide groups and diverse thio-linked substituents (e.g., cyclohexylthio, nitrophenylthio). The sulfonamide group in analogs is a known pharmacophore for COX-2 inhibition (e.g., Celecoxib), whereas the butanamide-ethyl chain in the target compound may prioritize alternative binding interactions or pharmacokinetic profiles .

Biological Activity: compounds demonstrated inhibition of COX-2, iNOS, and ICAM-1 expression, alongside suppression of prostaglandin E2 (PGE2) and interleukin-8 (IL-8) in human keratinocytes and macrophages .

Butanamide Derivatives with Simpler Scaffolds

The compound 2-(hydroxyimino)-3-oxo-N-(4-chlorophenyl)butanamide () shares the 4-chlorophenyl and butanamide motifs but lacks the thienopyrimidinone core. This comparison highlights:

  • Role of Heterocyclic Moieties: The thienopyrimidinone core in the target compound likely enhances binding to inflammatory targets (e.g., COX-2) compared to simpler butanamides, as heterocycles often improve target specificity and metabolic stability .

Other Heterocyclic Derivatives

Compounds like Goxalapladib () and stereoisomers in exhibit distinct scaffolds (naphthyridine, tetrahydropyrimidinone) with unrelated biological targets (e.g., atherosclerosis). These emphasize the uniqueness of thieno/benzothienopyrimidinones in targeting inflammatory pathways .

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name/ID Core Structure Key Substituents Observed/Predicted Activity
Target Compound Thieno[3,2-d]pyrimidin-4-one Ethyl-butamide, 4-chlorophenyl Hypothetical COX-2/iNOS inhibition
Compound 1 () Benzothieno[3,2-d]pyrimidin-4-one Methanesulfonamide, tetrahydropyrimidinylthio COX-2/iNOS/ICAM-1 inhibition
Compound 8 () Benzothieno[3,2-d]pyrimidin-4-one Cyclohexylthio, methanesulfonamide Suppresses PGE2/IL-8
Compound Butanamide 4-Chlorophenyl, hydroxyimino Undefined (simpler scaffold)

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